RA VII
描述
RA VII is a bicyclic hexapeptide isolated from the roots of rubiaceous plants Rubia cordifolia L. and Rubia argyi . It’s known for its antitumor activity .
Synthesis Analysis
The core structure of RA-series antitumor bicyclic peptides, including RA VII, is the 14-membered cycloisodityrosine . An efficient method for the synthesis of cycloisodityrosines from commercially available l-tyrosine derivatives has been developed . Using synthetic cycloisodityrosines and cycloisodityrosines with modified structures, several RA-VII analogues have been designed and synthesized to explore structure–activity relationships of the cycloisodityrosine moiety of the RA-series peptides .
Molecular Structure Analysis
RA VII has a unique cycloisodityrosine unit in which the two phenyl rings of tyrosyl-tyrosine are connected by an ether linkage to form a 14-membered cyclophane macrocycle . The chemical formula of RA VII is C41H56N6O9, and it has a molecular weight of 776.930 .
Chemical Reactions Analysis
Several RA-VII analogues have been designed and synthesized to explore structure–activity relationships of the cycloisodityrosine moiety of the RA-series peptides . The treatment of certain compounds with copper(II) acetate and DMAP resulted in an inseparable mixture of atropisomers of fluorocycloisodityrosine .
科学研究应用
Antitumor Activity
- Summary of Application: RA-VII is a bicyclic hexapeptide isolated from the roots of rubiaceous plants Rubia cordifolia L. and Rubia argyi. It exhibits potent antitumor activity and underwent phase I clinical trials as an anticancer drug in Japan from the late 80s to the early 90s .
- Methods of Application: The antitumor activity of these peptides is believed to be due to the inhibition of protein synthesis through interaction with eukaryotic ribosomes . Peptide 1 was also shown to cause conformational changes in F-actin, which stabilize actin filaments and induce G2 arrest .
- Results or Outcomes: The peptides exhibit potent antitumor activity; peptide 1 underwent phase I clinical trials as an anticancer drug in Japan from the late 80s to the early 90s .
Physical Properties of Protein Moiety of Alkali-Extracted Tea Polysaccharide Conjugates
- Summary of Application: The physical properties of TPC-A protein moiety were evaluated by its ability to bind to the Coomassie Brilliant Blue dyes G250 and R250, zeta potential as a function of pH, ultraviolet characteristic absorption, stability of TPC-A and (−)-epigallocatechin gallate (EGCG) mixtures, emulsifying property, and hygroscopicity .
- Methods of Application: The research investigated the physical properties of TPC-A protein moiety by evaluating its ability to bind to the Coomassie Brilliant Blue dyes G250 and R250, zeta potential as a function of pH, ultraviolet characteristic absorption, stability of TPC-A and (−)-epigallocatechin gallate (EGCG) mixtures, emulsifying property, and hygroscopicity .
- Results or Outcomes: The study proposed that some physical properties of TPC-A protein were shielded by its polysaccharide, since the protein moiety was wrapped by its polysaccharide chains .
Design and Synthesis of Analogues
- Summary of Application: Various RA-VII analogues have been synthesized by the chemical transformation of natural RA-series peptides, including RA-VII, deoxybouvardin, RA-III, and the methyl ester of RA-X, or by semi-synthesis using the cycloisodityrosine obtained by the degradation of RA-VII . These analogues were designed and synthesized to explore structure–activity relationships of the cycloisodityrosine moiety of the RA-series peptides .
- Methods of Application: The synthesis of RA-VII analogues involves the chemical transformation of natural RA-series peptides or semi-synthesis using the cycloisodityrosine obtained by the degradation of RA-VII . The analogues were designed to explore structure–activity relationships of the cycloisodityrosine moiety of the RA-series peptides .
- Results or Outcomes: The synthesis of various RA-VII analogues has been successful, and these analogues have been used to explore the structure–activity relationships of the cycloisodityrosine moiety of the RA-series peptides .
未来方向
While RA VII and its analogues have shown promising antitumor activity, more research is needed to fully understand their mechanisms of action and potential therapeutic applications . The development of new analogues and the exploration of structure-activity relationships will likely be important areas of future research .
属性
IUPAC Name |
(1S,4R,7S,10S,13S,16S)-24-methoxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H50N6O9/c1-23-36(48)43-24(2)39(51)45(4)31(19-26-9-14-29(54-7)15-10-26)38(50)44-25(3)40(52)47(6)33-20-27-11-16-30(17-12-27)56-35-22-28(13-18-34(35)55-8)21-32(37(49)42-23)46(5)41(33)53/h9-18,22-25,31-33H,19-21H2,1-8H3,(H,42,49)(H,43,48)(H,44,50)/t23-,24+,25+,31+,32+,33+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQKTLYFUYNAPZ-FEZMQHRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)OC)C)C)CC5=CC=C(C=C5)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H]2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H](C(=O)N1)N(C2=O)C)OC)C)C)CC5=CC=C(C=C5)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H50N6O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701006656 | |
Record name | 2,5,11-Trihydroxy-24-methoxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexaazatetracyclo[14.12.2.2~18,21~.1~23,27~]tritriaconta-2,5,11,18,20,23(31),24,26,32-nonaene-8,14,30-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701006656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
770.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
RA VII | |
CAS RN |
86229-97-2 | |
Record name | RA VII | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086229972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5,11-Trihydroxy-24-methoxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexaazatetracyclo[14.12.2.2~18,21~.1~23,27~]tritriaconta-2,5,11,18,20,23(31),24,26,32-nonaene-8,14,30-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701006656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RA-VII | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HVM25O0351 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。